molecular formula C18H18F3N5 B5680132 3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole

3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole

Cat. No.: B5680132
M. Wt: 361.4 g/mol
InChI Key: UTWYPSBREMCUQQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a cyclopropyl group, a methylpyrazolyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable hydrazine derivative with a nitrile compound can lead to the formation of the triazole ring.

Chemical Reactions Analysis

3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic systems.

Scientific Research Applications

3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions .

Comparison with Similar Compounds

3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole can be compared with other similar compounds, such as:

    1,2,4-Triazole: A simpler triazole compound that lacks the additional substituents found in the target compound.

    3-(Trifluoromethyl)phenyl-1,2,4-triazole: A compound that shares the trifluoromethylphenyl group but lacks the cyclopropyl and methylpyrazolyl groups.

    5-(4-Methylpyrazol-1-yl)-1,2,4-triazole: A compound that includes the methylpyrazolyl group but lacks the cyclopropyl and trifluoromethylphenyl groups.

Properties

IUPAC Name

3-cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5/c1-11-9-22-25(10-11)12(2)17-23-16(13-6-7-13)24-26(17)15-5-3-4-14(8-15)18(19,20)21/h3-5,8-10,12-13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWYPSBREMCUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)C2=NC(=NN2C3=CC=CC(=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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